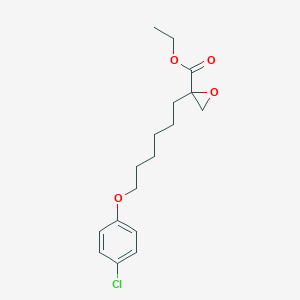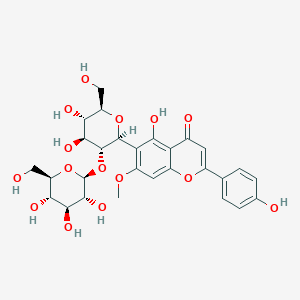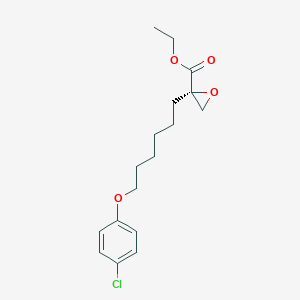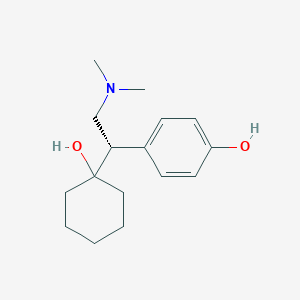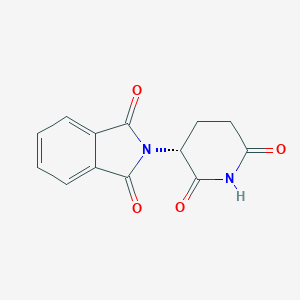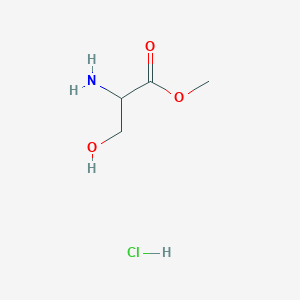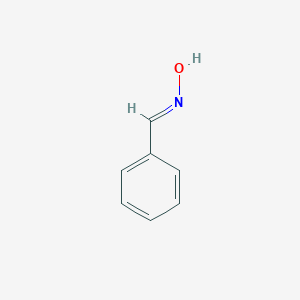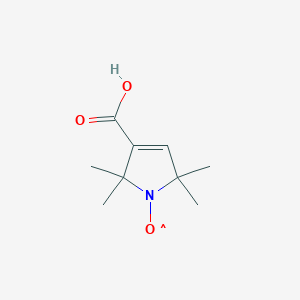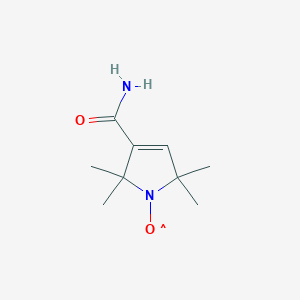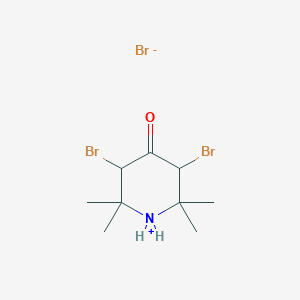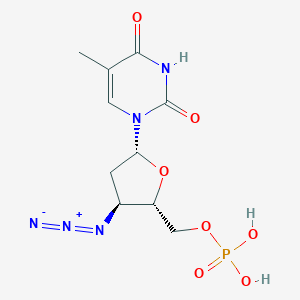
齐多夫定单磷酸酯
描述
齐多夫定单磷酸酯是一种核苷类似物逆转录酶抑制剂 (NRTI),主要用于治疗人类免疫缺陷病毒 (HIV) 感染。它是齐多夫定的磷酸化衍生物,齐多夫定是第一个被批准用于治疗 HIV/AIDS 的抗逆转录病毒药物。 齐多夫定单磷酸酯以其通过干扰病毒逆转录酶而抑制 HIV 复制的能力而闻名 .
科学研究应用
齐多夫定单磷酸酯有几种科学研究应用:
化学: 用作研究核苷类似物及其与酶相互作用的模型化合物。
生物学: 研究它在抑制病毒复制及其对细胞过程的影响中的作用。
医学: 广泛用于开发针对 HIV/AIDS 的抗逆转录病毒疗法。它也正在研究其在联合疗法中克服耐药性的潜力。
作用机制
齐多夫定单磷酸酯的作用机制涉及其在宿主细胞内转化为活性三磷酸酯形式。齐多夫定三磷酸酯与天然底物脱氧胸腺嘧啶三磷酸酯竞争,通过逆转录酶掺入病毒 DNA 中。 一旦掺入,它就会充当链终止剂,阻止病毒 DNA 的进一步延伸,从而抑制病毒复制 .
类似化合物:
- 拉米夫定单磷酸酯
- 司他夫定单磷酸酯
- 齐多夫定单磷酸酯
比较:
- 齐多夫定单磷酸酯与拉米夫定单磷酸酯: 两者都是 NRTI,但齐多夫定单磷酸酯对逆转录酶的亲和力更高,在预防母婴传播 HIV 方面更有效。
- 齐多夫定单磷酸酯与司他夫定单磷酸酯: 与司他夫定单磷酸酯相比,齐多夫定单磷酸酯对线粒体的毒性更小,使其成为长期治疗的更安全选择。
- 齐多夫定单磷酸酯与齐多夫定单磷酸酯: 齐多夫定单磷酸酯具有不同的耐药性特征,通常与齐多夫定单磷酸酯联合使用以提高治疗效果 .
生化分析
Biochemical Properties
Zidovudine monophosphate plays a crucial role in biochemical reactions related to the inhibition of HIV-1 replication. It is formed through the phosphorylation of zidovudine by cellular kinases. Zidovudine monophosphate interacts with several enzymes and proteins, including thymidine kinase, which catalyzes its formation from zidovudine. Additionally, zidovudine monophosphate is further phosphorylated to zidovudine diphosphate and zidovudine triphosphate by thymidylate kinase and nucleoside diphosphate kinase, respectively. Zidovudine triphosphate is the active form that competes with the natural substrate, deoxythymidine triphosphate, for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .
Cellular Effects
Zidovudine monophosphate affects various types of cells and cellular processes. In HIV-1-infected cells, zidovudine monophosphate and its phosphorylated derivatives inhibit the reverse transcription of viral RNA into DNA, thereby preventing the integration of viral DNA into the host genome. This inhibition disrupts viral replication and reduces viral load. Zidovudine monophosphate also influences cell signaling pathways, gene expression, and cellular metabolism by interfering with the synthesis of viral DNA and inducing cellular stress responses .
Molecular Mechanism
The molecular mechanism of action of zidovudine monophosphate involves its conversion to zidovudine triphosphate, which acts as a competitive inhibitor of the viral reverse transcriptase enzyme. Zidovudine triphosphate binds to the active site of reverse transcriptase, preventing the incorporation of deoxythymidine triphosphate into the growing viral DNA chain. This results in chain termination and inhibition of viral replication. Additionally, zidovudine monophosphate and its derivatives may interact with other cellular enzymes and proteins, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of zidovudine monophosphate change over time due to its stability, degradation, and long-term impact on cellular function. Zidovudine monophosphate is relatively stable under physiological conditions, but it can be degraded by cellular phosphatases. Long-term exposure to zidovudine monophosphate and its derivatives may lead to the development of resistance in HIV-1-infected cells, as well as potential toxic effects on cellular function .
Dosage Effects in Animal Models
The effects of zidovudine monophosphate vary with different dosages in animal models. At therapeutic doses, zidovudine monophosphate effectively inhibits viral replication and reduces viral load. At higher doses, zidovudine monophosphate and its derivatives may cause toxic effects, including mitochondrial dysfunction, myopathy, and hematological abnormalities. These adverse effects are dose-dependent and highlight the importance of optimizing dosage regimens to balance efficacy and safety .
Metabolic Pathways
Zidovudine monophosphate is involved in several metabolic pathways, including its phosphorylation to zidovudine diphosphate and zidovudine triphosphate. These phosphorylated derivatives are essential for the inhibition of viral replication. Zidovudine monophosphate interacts with enzymes such as thymidine kinase, thymidylate kinase, and nucleoside diphosphate kinase, which regulate its formation and further phosphorylation. Additionally, zidovudine monophosphate may affect metabolic flux and metabolite levels by competing with natural substrates for enzyme binding .
Transport and Distribution
Zidovudine monophosphate is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via nucleoside transporters and is subsequently phosphorylated by cellular kinases. Zidovudine monophosphate can also interact with binding proteins that facilitate its transport and localization within specific cellular compartments. The distribution of zidovudine monophosphate within cells and tissues is influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of zidovudine monophosphate is critical for its activity and function. Zidovudine monophosphate is primarily localized in the cytoplasm, where it undergoes further phosphorylation to zidovudine diphosphate and zidovudine triphosphate. These phosphorylated derivatives may also be transported into the nucleus, where they exert their antiviral effects by inhibiting viral reverse transcription. The subcellular localization of zidovudine monophosphate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: 齐多夫定单磷酸酯的合成通常涉及齐多夫定的磷酸化。一种常用的方法是使用胸腺嘧啶作为起始原料,它经过一系列反应引入叠氮基团,然后引入磷酸基团。该过程涉及:
- 然后将甲磺酸酯与二甲基甲酰胺中的叠氮化锂反应,以引入叠氮基团。
- 最后一步涉及在碱的存在下使用磷酸化试剂(例如氧氯化磷)对叠氮中间体进行磷酸化 .
胸腺嘧啶: 在低温 (5-10°C) 下用亚硫酰氯在 N-甲基吡咯烷酮中处理,形成甲磺酸酯中间体。
工业生产方法: 齐多夫定单磷酸酯的工业生产遵循类似的合成路线,但规模更大。 该工艺针对更高的产率和纯度进行了优化,通常涉及高级纯化技术,例如高效液相色谱 (HPLC) 和重结晶 .
化学反应分析
反应类型: 齐多夫定单磷酸酯经历了几种类型的化学反应,包括:
磷酸化: 通过细胞激酶转化为二磷酸酯和三磷酸酯衍生物。
水解: 在酸性或酶促条件下断裂磷酸酯键。
氧化和还原: 叠氮基团可能发生的氧化还原反应.
常用试剂和条件:
磷酸化: 胸腺嘧啶激酶和核苷二磷酸激酶是磷酸化过程中常见的酶。
水解: 酸性或酶促条件促进磷酸酯键的水解.
主要产品:
齐多夫定二磷酸酯: 由胸腺嘧啶激酶的作用形成。
齐多夫定三磷酸酯: 由核苷二磷酸激酶的作用形成.
相似化合物的比较
- Lamivudine Monophosphate
- Stavudine Monophosphate
- Didanosine Monophosphate
Comparison:
- Zidovudine Monophosphate vs. Lamivudine Monophosphate: Both are NRTIs, but zidovudine monophosphate has a higher affinity for the reverse transcriptase enzyme and is more effective in preventing mother-to-child transmission of HIV.
- Zidovudine Monophosphate vs. Stavudine Monophosphate: Zidovudine monophosphate is less toxic to the mitochondria compared to stavudine monophosphate, making it a safer option for long-term therapy.
- Zidovudine Monophosphate vs. Didanosine Monophosphate: Zidovudine monophosphate has a different resistance profile and is often used in combination with didanosine monophosphate to enhance therapeutic efficacy .
属性
IUPAC Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(22-8)4-21-23(18,19)20/h3,6-8H,2,4H2,1H3,(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFWQOKDSPDILA-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183855 | |
| Record name | Zidovudine 5'-monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29706-85-2 | |
| Record name | Zidovudine 5'-monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029706852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zidovudine monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03666 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zidovudine 5'-monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZIDOVUDINE MONOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YMU05VPJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


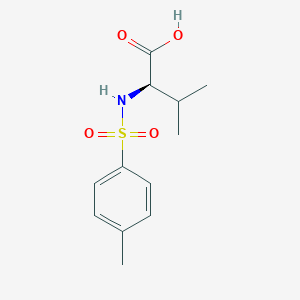
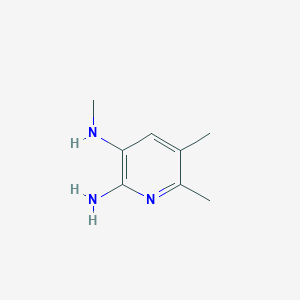
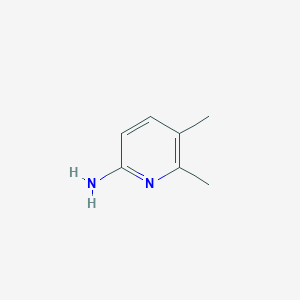
![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15892.png)
